molecular formula C12H22NO4S- B14797628 (3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate

(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate

Cat. No.: B14797628
M. Wt: 276.37 g/mol
InChI Key: DCHCYTPMTQBDMS-UHFFFAOYSA-M
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Description

This compound is a sulfinate ester derivative featuring a cyclopentyl scaffold substituted with a tert-butoxycarbonyl (Boc)-protected amine and a methyl methanesulfinate group. The Boc group serves as a transient protective moiety for amines during synthetic processes, while the sulfinate ester is reactive and often employed in alkylation or nucleophilic substitution reactions.

Properties

Molecular Formula

C12H22NO4S-

Molecular Weight

276.37 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]ethanesulfinate

InChI

InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-10-5-4-9(8-10)6-7-18(15)16/h9-10H,4-8H2,1-3H3,(H,13,14)(H,15,16)/p-1

InChI Key

DCHCYTPMTQBDMS-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CCS(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to the amino group of cyclopentylamine. This is followed by the introduction of the methanesulfinate group through a sulfonation reaction. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate can undergo various chemical reactions, including:

    Oxidation: The methanesulfinate group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield sulfide derivatives.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinate group can yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can lead to the formation of various substituted amines or thiols.

Scientific Research Applications

(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the modification of biomolecules for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate involves its reactivity with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets or participate in further chemical reactions. The methanesulfinate group can undergo redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

To contextualize this compound, we compare it structurally and functionally with three categories of analogs:

Sulfinate Esters with Cyclic Scaffolds
Compound Name Core Structure Functional Groups Key Applications Stability/Reactivity Notes
(3-((Boc)amino)cyclopentyl)methylmethanesulfinate Cyclopentyl Boc-amine, methyl sulfinate Synthetic intermediate Moderate stability in polar solvents; reacts with nucleophiles (e.g., thiols)
(2-(Methylsulfinyl)cyclohexyl)acetate Cyclohexyl Methyl sulfoxide, acetate Oxidation studies High thermal stability; less reactive than sulfinates
Benzyl methanesulfinate Benzyl Methanesulfinate Alkylating agent Rapid hydrolysis in aqueous media

Key Findings :

  • Sulfinate esters (e.g., benzyl derivatives) are generally more reactive than sulfoxides or sulfones but require careful handling due to hydrolysis sensitivity. The Boc-protected amine in the target compound may mitigate undesired side reactions by shielding the amine during synthesis .
Boc-Protected Amine Derivatives
Compound Name Scaffold Protective Group Synthetic Utility
(3-(Boc-amino)cyclopentyl)methanol Cyclopentyl Boc-amine, hydroxyl Precursor for coupling reactions
Boc-L-proline methyl ester Proline (pyrrolidine) Boc-amine, methyl ester Peptide synthesis
Target Compound Cyclopentyl Boc-amine, methyl sulfinate Reactive intermediate

Key Findings :

  • The methyl sulfinate group in the target compound provides a distinct reactivity profile compared to hydroxyl or ester groups, enabling selective alkylation or displacement reactions.
  • Cyclopentyl-based Boc-protected amines are less common than proline derivatives but offer advantages in constrained geometry for drug discovery .
Patent-Disclosed PCSK9 Inhibitor (from )

The patent WO 2020/150473 describes a structurally distinct compound: 6'-[[(1S,3S)-3-[[5-(difluoromethoxy)-2-pyrimidinyl]amino]cyclopentyl]amino][1(2H),3'-bipyridin]-2-one, a PCSK9 inhibitor. While unrelated to sulfinate chemistry, it shares a cyclopentylamine motif.

Feature Target Sulfinate Compound Patent Compound (PCSK9 Inhibitor)
Core Structure Cyclopentyl + sulfinate ester Cyclopentyl + pyrimidine-bipyridinone
Functional Groups Boc-amine, sulfinate Difluoromethoxy-pyrimidine, bipyridinone
Application Synthetic intermediate Therapeutic agent (cholesterol management)
Stability Labile sulfinate group Optimized for pharmacokinetics

Key Findings :

  • The patent compound highlights the versatility of cyclopentylamine scaffolds in drug design but diverges functionally from the sulfinate ester, which lacks therapeutic targeting.
  • The Boc group in the target compound contrasts with the difluoromethoxy-pyrimidine moiety in the patent compound, underscoring divergent synthetic goals .

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